molecular formula C18H18FNO3S B2884878 N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 2034603-90-0

N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2884878
CAS No.: 2034603-90-0
M. Wt: 347.4
InChI Key: BUMXMBDDDDPOHC-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4. The purity is usually 95%.
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Scientific Research Applications

Transition-Metal-Free Cross-Coupling

In a study by He, Song, Sun, & Huang (2018), a transition-metal-free Suzuki-type cross-coupling reaction was developed. This approach uses an organic sulfide catalyst to activate C(sp3) halides and arylboronic acids, enabling the synthesis of complex diaryl methane scaffolds, which are potentially useful in medicinal chemistry.

Vinyl Fluorides Synthesis

McCarthy, Matthews, Edwards, Stemerick, & Jarvi (1990) explored a novel route to vinyl fluorides. The carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate was used for the Horner-Wittig reaction with aldehydes and ketones, providing an efficient synthesis pathway for α-fluoro-α,β-unsaturated sulfones (McCarthy et al., 1990).

Fragmentation Patterns

Danikiewicz (1997) described the fragmentation patterns of N-(2-nitrophenyl)-methanesulfonamide and its N-alkyl derivatives upon electron ionization. This study provides insights into the rearrangement reactions and potential applications in mass spectrometry analysis (Danikiewicz, 1997).

Nucleophilic Fluoromethylation

Prakash, Chacko, Vaghoo, Shao, Gurung, Mathew, & Olah (2009) reported an efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides. This method extends to the synthesis of various α-substituted fluoroalkane derivatives, highlighting its utility in organic synthesis (Prakash et al., 2009).

Transfer Hydrogenation Catalysis

Ruff, Kirby, Chan, & O'Connor (2016) synthesized N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives for transfer hydrogenation of ketones. This demonstrates the compound's utility in catalysis, particularly with organometallic complexes (Ruff et al., 2016).

Antiproliferative Evaluation

Pawar, Sarkate, Karnik, Pansare, & Shinde (2017) synthesized and evaluated new sulfonamide derivatives for their antiproliferative activity against various cancer cell lines. This highlights the potential application of these compounds in cancer research (Pawar et al., 2017).

Enantioselective Additions in Organic Chemistry

Studies by Kamlar, Bravo, Alba, Hybelbauerová, Císařová, Veselý, Moyano, & Rios (2010) and Moon, Cho, & Kim (2009) explored the enantioselective addition of fluorinated derivatives to unsaturated compounds. These reactions are crucial in synthesizing chiral compounds with potential applications in medicinal chemistry (Kamlar et al., 2010); (Moon et al., 2009).

Nucleophilic Substitution Reactions

Lemek, Groszek, & Cmoch (2008) reported on vicarious nucleophilic substitution reactions in a compound similar to N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide, demonstrating its utility in synthetic organic chemistry (Lemek et al., 2008).

Mechanism of Action

Target of Action

. This suggests that the compound may interact with targets that play a role in microbial growth and proliferation.

Mode of Action

. This suggests that the compound may interact with its targets in a way that inhibits the growth and proliferation of certain cells or organisms.

Biochemical Pathways

. This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

, it can be hypothesized that the compound may have effects at the molecular and cellular level that contribute to its potential antimicrobial properties.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide are not well-studied yet. The benzofuran moiety in the compound is known to interact with various enzymes and proteins . Mesanesulfonamide groups, another component of the compound, can be involved in various biological processes, sometimes acting as enzyme inhibitors.

Cellular Effects

The specific cellular effects of N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide are not well-documented due to its relatively recent discovery. Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Mechanism

The molecular mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide is not well-understood yet. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-16-7-3-5-14(11-16)13-24(21,22)20-10-4-8-17-12-15-6-1-2-9-18(15)23-17/h1-3,5-7,9,11-12,20H,4,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMXMBDDDDPOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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